molecular formula C16H19NO2 B11741800 (1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol

Cat. No.: B11741800
M. Wt: 257.33 g/mol
InChI Key: RHZBMRHFVXSKAS-CZUORRHYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol typically involves the reaction of benzylamine with a suitable epoxide, such as phenyl glycidyl ether. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide. The reaction proceeds via the nucleophilic attack of the benzylamine on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(benzylamino)cyclohexanol
  • (1R,2R)-2-(benzylamino)-1-methylcyclopentanol

Uniqueness

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol is unique due to its specific chiral configuration and the presence of both benzylamino and phenoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(1R,2R)-1-(benzylamino)-1-phenoxypropan-2-ol

InChI

InChI=1S/C16H19NO2/c1-13(18)16(19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,13,16-18H,12H2,1H3/t13-,16-/m1/s1

InChI Key

RHZBMRHFVXSKAS-CZUORRHYSA-N

Isomeric SMILES

C[C@H]([C@H](NCC1=CC=CC=C1)OC2=CC=CC=C2)O

Canonical SMILES

CC(C(NCC1=CC=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

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